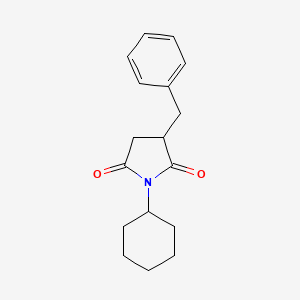
3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring fused with a cyclohexyl group and a benzyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with cyclohexanone to form an intermediate, which then undergoes cyclization with maleic anhydride to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzyl ketones or cyclohexyl carboxylic acids.
Reduction: Formation of benzyl alcohols or cyclohexyl alcohols.
Substitution: Formation of substituted benzyl or cyclohexyl derivatives.
科学的研究の応用
3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anticonvulsant and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the benzyl and cyclohexyl substituents.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Compounds with similar core structures but different substituents.
3-Methylthiophen-2-yl pyrrolidine-2,5-dione: A derivative with a thiophene ring instead of a benzyl group.
Uniqueness
3-Benzyl-1-cyclohexylpyrrolidine-2,5-dione is unique due to its combination of a benzyl group and a cyclohexyl ring, which imparts distinct steric and electronic properties. These features can influence its biological activity and make it a valuable scaffold for drug discovery and development.
特性
分子式 |
C17H21NO2 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC名 |
3-benzyl-1-cyclohexylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H21NO2/c19-16-12-14(11-13-7-3-1-4-8-13)17(20)18(16)15-9-5-2-6-10-15/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
InChIキー |
ZCBZEJTUYKGYBX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


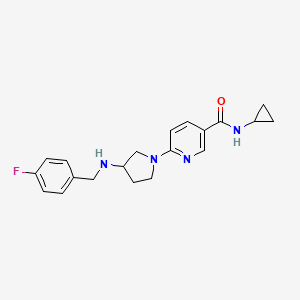
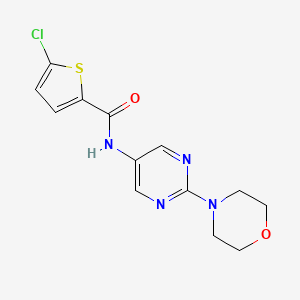
![N-(3-chloro-4-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14962898.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14962904.png)
![3-bromo-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14962911.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962916.png)
![azepan-1-yl{1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazol-4-yl}methanone](/img/structure/B14962918.png)
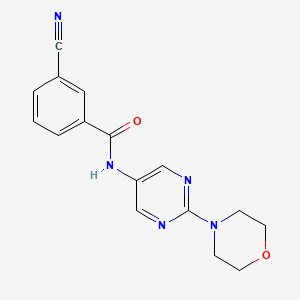
![9-(furan-2-yl)-4-(3-methylbutyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B14962928.png)
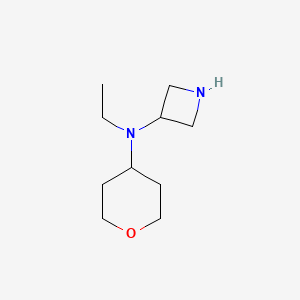
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14962950.png)
![Ethyl 6-(2,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B14962956.png)
![3'-(2,3-dimethylphenyl)-4,4-dimethyl-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B14962964.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione](/img/structure/B14962979.png)
